Benzimidazole-6-thiocarboxamide
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Overview
Description
Benzimidazole-6-thiocarboxamide is a heterocyclic compound that features a benzimidazole core fused with a thiocarboxamide group. This compound is part of the larger benzimidazole family, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole-6-thiocarboxamide typically involves the condensation of o-phenylenediamine with thiocarboxylic acid derivatives. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring . Another approach involves the use of thiourea as a sulfur source, reacting with o-phenylenediamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Phillips–Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under high-temperature conditions . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Benzimidazole-6-thiocarboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzimidazoles.
Scientific Research Applications
Benzimidazole-6-thiocarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidazole-6-thiocarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes . For example, it has been shown to inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins required for cell division . Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: These derivatives exhibit enhanced anticancer and antimicrobial properties due to the presence of various substituents at the C-2 position.
Benzimidazole-2-thiol: Similar in structure but with a thiol group instead of a thiocarboxamide, showing different reactivity and biological activity.
Uniqueness: Benzimidazole-6-thiocarboxamide is unique due to the presence of the thiocarboxamide group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This functional group allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
3H-benzimidazole-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADWMCPVIOXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=S)N)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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